Fmoc-D-Glu(OtBu)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKXCALUHMPIGM-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427037 | |
| Record name | Fmoc-D-Glu(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104091-08-9 | |
| Record name | Fmoc-D-Glu(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fmoc D Glu Otbu Oh
Purification and Characterization Techniques in Fmoc-D-Glu(OtBu)-OH Synthesis
The synthesis of this compound, a crucial building block in peptide synthesis, demands rigorous purification and comprehensive characterization to ensure its high quality, structural integrity, and enantiomeric purity. These analytical processes are vital for guaranteeing reliable performance in subsequent synthetic steps and for validating the compound's identity and purity against established standards.
Purification Techniques
Purification of this compound primarily relies on chromatographic methods designed to separate the target compound from reaction byproducts, residual starting materials, and impurities. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is a cornerstone technique for achieving high purity levels and assessing enantiomeric excess chemimpex.comglentham.com. Flash column chromatography, often employing solvent gradients such as petroleum ether/ethyl acetate (B1210297) mixtures, serves as an effective initial purification step rsc.org. Further refinement can be achieved through reverse-phase and semipreparative HPLC, ensuring the final product meets stringent purity requirements.
Characterization Techniques
A battery of analytical techniques is employed to confirm the structure, purity, and stereochemical configuration of this compound.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) and two-dimensional NMR techniques, such as Rotating Frame Overhauser Effect Spectroscopy (ROESY), are indispensable for elucidating the detailed molecular structure. These methods confirm atom connectivity, identify functional groups, and can provide insights into conformational preferences in solution nih.govrsc.orgresearchgate.net.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are critical for determining the precise molecular weight and elemental composition, thereby confirming the compound's identity and molecular formula rsc.org.
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) and Fourier-Raman spectroscopy are utilized to identify characteristic vibrational frequencies associated with the compound's functional groups (e.g., carbonyls, amines, carboxylic acids), serving as a fingerprint for identification and purity assessment researchgate.netsigmaaldrich.com.
Chromatographic Purity Assessment:
HPLC: HPLC is a standard method for quantifying the purity of this compound. Typical purity specifications range from ≥98.0% to ≥99.0% glentham.comsigmaaldrich.comglentham.comscientificlabs.co.uksigmaaldrich.comchemscene.com. Chiral HPLC is specifically employed to verify enantiomeric purity, with values often reported as ≥99.5% chemimpex.comglentham.com.
Thin-Layer Chromatography (TLC): TLC serves as a rapid qualitative method for monitoring reaction progress and assessing purity, with specifications commonly indicating ≥98% purity sigmaaldrich.comglentham.com.
Physical Property Determination:
Optical Rotation: The specific optical rotation ([α]D) is a key parameter for confirming the stereochemistry of the D-enantiomer. Values are solvent and concentration-dependent, with reported measurements including [+8.5 ± °(C=1 in Methanol)] chemimpex.com, [+7.0 to +10.0 deg(C=1, MeOH)] tcichemicals.com, [+4.5±1, c = 1 in acetic acid: water (4:1)] scientificlabs.co.uksigmaaldrich.com, and [+6.5 - +10.5 ° (c=1, methanol)] glentham.com.
Melting Point: The melting point range provides an indication of the compound's purity and crystalline nature. Reported ranges typically fall between 80-100 °C, with more specific ranges such as 85.0-95.0 °C glentham.com and 86-96 °C scientificlabs.co.uksigmaaldrich.com also cited.
Appearance: this compound is generally characterized as a white powder or crystalline solid chemimpex.comglentham.comglentham.comchemscene.com.
Data Tables
The following tables summarize the typical analytical specifications and properties determined for this compound:
Table 1: Purity Assessment of this compound
| Analytical Method | Reported Purity Specification | Notes |
| HPLC | ≥ 98.0% | Standard purity assessment |
| HPLC | ≥ 99.0% | Higher purity grades |
| Chiral HPLC | ≥ 99.5% | Enantiomeric purity confirmation |
| TLC | ≥ 98% | Qualitative purity check |
| Enantiomeric Purity | ≥ 99.5% (a/a) | Specific enantiomeric excess |
Table 2: Key Physical and Spectroscopic Properties of this compound
| Property | Value / Range | Notes |
| Molecular Formula | C24H27NO6 | Confirmed by HRMS |
| Molecular Weight | 425.47 - 425.5 g/mol | Calculated from molecular formula |
| Appearance | White powder / crystals | Visual inspection |
| Melting Point | 80 - 100 °C | Indication of purity and crystalline form |
| Optical Rotation | Varies by solvent (e.g., +8.5° in MeOH, +4.5° in AcOH/H₂O) | Confirms D-configuration; solvent and concentration dependent |
| Solubility | Soluble in DMF, DMSO, Ethanol; insoluble in water | Important for reaction and analytical procedures |
Compound Name Table:
| Common Name | Synonyms | CAS Number |
| This compound | N-α-Fmoc-D-Glutamic Acid Gamma-T-Butyl Ester; Fmoc-D-glutamic acid 5-tert-butyl ester; 5-tert-Butyl N-Fmoc-D-glutamate | 104091-08-9 |
| Fmoc-L-Glu(OtBu)-OH | N-Fmoc-L-glutamic acid γ-tert-butyl ester | 71989-18-9 |
| Fmoc-Asp(OtBu)-OH | Not specified | |
| Fmoc-Asp(OMpe)-OH | Not specified | |
| This compound-15N | Not specified | |
| Fmoc-N-Me-D-Glu(OtBu)-OH | 1562442-35-6 | |
| Fmoc-Neu2en | Not specified |
Role of Fmoc D Glu Otbu Oh in Solid Phase Peptide Synthesis Spps
Mechanism of Fmoc-D-Glu(OtBu)-OH Incorporation in SPPS Cycles
The incorporation of this compound into a peptide sequence follows the standard iterative cycle of SPPS. luxembourg-bio.com The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). luxembourg-bio.comscielo.org.mx This exposes a free amine group. Subsequently, the carboxyl group of the incoming this compound is activated by a coupling reagent and then reacted with the newly exposed amine on the peptide chain, forming a new peptide bond. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
A variety of coupling reagents are employed to facilitate the formation of the peptide bond between this compound and the growing peptide chain. The choice of reagent can significantly impact the efficiency and success of the coupling reaction. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.
| Coupling Reagent Class | Examples | Efficacy and Considerations |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Often used with additives like HOBt to suppress side reactions and improve efficiency. merckmillipore.com |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Known for high coupling efficiency. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Highly effective and commonly used in modern SPPS for their rapid reaction times and high yields. acs.org HATU is particularly noted for its high efficiency, especially in difficult couplings. merckmillipore.com |
The efficacy of these reagents with this compound is generally high, though optimization may be required for sterically hindered couplings or "difficult sequences." luxembourg-bio.com The selection of the appropriate coupling reagent and conditions is crucial for maximizing yield and minimizing side reactions.
A key advantage of using this compound is the orthogonal nature of its protecting groups. biosynth.comiris-biotech.de The Fmoc group is labile to basic conditions (e.g., piperidine), while the tert-butyl group is stable to base but readily cleaved by strong acids (e.g., trifluoroacetic acid, TFA). biosynth.comiris-biotech.de This orthogonality is fundamental to the Fmoc/tBu strategy in SPPS, allowing for the selective removal of the N-terminal protecting group at each cycle without affecting the side-chain protection. researchgate.net
The final step in the synthesis involves the simultaneous cleavage of the peptide from the solid support and the removal of the tert-butyl side-chain protecting groups using a strong acid cocktail, typically containing TFA and scavengers to prevent side reactions. advancedchemtech.com
| Protecting Group | Chemical Name | Deprotection Condition |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., 20% Piperidine in DMF) luxembourg-bio.com |
| OtBu | tert-Butyl | Strong Acid (e.g., Trifluoroacetic Acid) iris-biotech.de |
Prevention of Side Reactions and Optimization of Coupling Efficiency
While the Fmoc/tBu strategy is robust, certain side reactions can occur during the incorporation of this compound. One potential issue is the formation of glutarimide, a cyclic side product, which can be promoted by repeated exposure to basic conditions during Fmoc deprotection. researchgate.net
To optimize coupling efficiency and minimize side reactions, several strategies can be employed:
Choice of Coupling Reagent: Utilizing highly efficient coupling reagents like HATU can drive the reaction to completion quickly, reducing the time for potential side reactions to occur. merckmillipore.com
Reaction Conditions: Careful control of reaction time, temperature, and solvent can significantly impact the outcome.
Use of Additives: Additives such as HOBt or Oxyma Pure can enhance coupling efficiency and suppress racemization. nih.gov
Monitoring the Reaction: Real-time monitoring of the coupling reaction, for instance, through UV-Vis spectroscopy of the Fmoc deprotection byproduct, can ensure the reaction has gone to completion before proceeding to the next step. luxembourg-bio.com
Applications in the Synthesis of Complex Peptide Sequences
The unique properties of this compound make it an invaluable building block for the synthesis of a wide array of complex and biologically significant peptides.
The synthesis of peptides rich in glutamic acid, such as certain fragments of the amyloid-β peptide implicated in Alzheimer's disease, can be challenging due to potential aggregation and difficult coupling steps. luxembourg-bio.com The use of this compound, often in conjunction with specialized synthesis protocols and reagents, is crucial for the successful assembly of these sequences. The tert-butyl protecting group helps to maintain the solubility of the growing peptide chain and prevent side reactions associated with the free carboxylic acid side chain.
This compound is also a key component in the synthesis of various biologically active peptides and their analogs. For example, in the synthesis of analogs of Bacitracin A, an antibiotic peptide, this compound is sequentially incorporated into the peptide chain using standard SPPS protocols. universiteitleiden.nl The ability to precisely place the D-glutamic acid residue within the peptide sequence is critical for maintaining or modifying the biological activity of the final molecule.
Advanced Applications of Fmoc D Glu Otbu Oh in Chemical Biology and Medicinal Chemistry
Development of Peptide-Based Therapeutics and Drug Discovery
The versatility of Fmoc-D-Glu(OtBu)-OH makes it a cornerstone in the development of peptide-based therapeutics and the broader field of drug discovery. chemimpex.com Its incorporation into peptide sequences can significantly influence their pharmacological properties.
Design of Targeted Pharmaceutical Compounds Incorporating this compound Derived Peptides
The unique structure of this compound allows for its use in the design of complex molecules with specific biological activities, making it a preferred choice for researchers aiming to create targeted therapeutics. chemimpex.com Peptides synthesized using this compound can be designed to selectively target specific cells or tissues. chemimpex.com This targeting is often achieved by conjugating the peptide to other biomolecules or by incorporating moieties that enhance lipophilicity and stability, thereby improving pharmacokinetic profiles. chemimpex.com
For instance, derivatives like Fmoc-D-Lys(palmitoyl-Glu-OtBu)-OH are instrumental in developing targeted drug delivery systems, particularly in oncology. chemimpex.com The palmitoyl (B13399708) group enhances lipophilicity, facilitating the formulation of peptides into nanoparticles or other delivery vehicles that can preferentially accumulate in tumor tissues.
Table 1: Examples of this compound Derivatives in Targeted Drug Design
| Derivative Compound | Application in Targeted Therapy | Key Structural Feature for Targeting |
|---|---|---|
| Fmoc-D-Lys(palmitoyl-Glu-OtBu)-OH | Cancer therapy | Palmitoyl group for enhanced lipophilicity and formulation into targeted delivery systems. chemimpex.com |
| This compound | General targeted therapeutics | The D-configuration can enhance stability against enzymatic degradation, leading to longer circulation times and better target engagement. |
Role in Modulating Bioactivity and Selectivity of Peptide Drugs
The incorporation of this compound and its derivatives into peptide drugs is a key strategy for modulating their bioactivity and selectivity. The D-configuration of the glutamic acid residue provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This increased stability translates to a longer in vivo half-life and sustained therapeutic effect.
Furthermore, the glutamic acid side chain can be modified to fine-tune the peptide's interaction with its biological target. The carboxyl group, once deprotected, can participate in crucial binding interactions, such as forming salt bridges or hydrogen bonds with receptor sites. The stereochemistry of the D-isomer can also orient the side chain in a unique spatial arrangement, potentially leading to higher binding affinity and selectivity for the target receptor over others. A dipeptide derivative, Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH, is noted for its ability to improve the synthesis of modified peptides with enhanced pharmacological properties, highlighting how precise modifications can boost bioactivity and selectivity. adventchembio.com
Table 2: Research Findings on Bioactivity Modulation
| Research Area | Finding | Reference |
|---|---|---|
| Peptide Stability | Incorporation of D-amino acids, such as D-glutamic acid, enhances resistance to enzymatic degradation. | |
| Receptor Binding | The unique stereochemistry of D-glutamic acid can lead to altered and potentially more selective receptor interactions. | |
| Synthesis of Modified Peptides | The use of derivatives like Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH allows for the creation of peptides with improved bioactivity and selectivity. | adventchembio.com |
Strategies for Neurological Disorder Drug Development
This compound plays a significant role in the development of drugs targeting neurological disorders, largely due to its structural similarity to neurotransmitters. chemimpex.com Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological conditions. Peptides containing D-glutamic acid can be designed to interact with glutamate receptors or other components of the glutamatergic system.
Research in this area includes the synthesis of peptide analogues to study and potentially modulate neurotoxic pathways. For example, in the context of Alzheimer's disease, peptides involved in the formation of amyloid plaques are a key area of investigation. nih.gov The synthesis of peptides related to the amyloid precursor protein (APP) copper-binding domain, which utilizes building blocks like Fmoc-Glu(OtBu)-OH, is crucial for understanding the disease's molecular mechanisms and for developing potential therapeutic interventions. nih.gov
Bioconjugation Strategies Utilizing this compound Derived Constructs
Bioconjugation, the process of linking biomolecules, is a powerful tool in modern chemical biology and medicine. This compound derived peptides are frequently employed in these strategies to create functionalized molecules for various applications. chemimpex.com
Functionalization of Biomolecules for Drug Delivery Systems
Peptides synthesized with this compound can be functionalized and conjugated to drugs, polymers, or other biomolecules to create sophisticated drug delivery systems. chemimpex.com The glutamic acid side chain provides a convenient handle for conjugation after deprotection. These peptide-drug conjugates can be designed to improve the solubility, stability, and targeting of the therapeutic agent.
For example, the conjugation of oligoethylene glycol (OEG) derivatives to peptide-drug bioconjugates has been shown to enhance solubility and, in some cases, the in vitro cytostatic effect. upf.edu Fmoc-protected amino acid derivatives, including those related to glutamic acid, are used in the solid-phase synthesis of the peptide backbone before conjugation. upf.edu
Surface Modification Techniques for Biosensing and Materials Science
In the field of biosensing, the specific recognition capabilities of peptides are harnessed to detect target analytes. Peptides containing this compound can be synthesized and then immobilized on sensor surfaces. sci-hub.se The performance of such biosensors heavily relies on the appropriate modification of the electrode surface to ensure the proper immobilization and accessibility of the bioreceptor peptides. sci-hub.se
The carboxylate group of the glutamic acid residue can be used to attach the peptide to a functionalized surface through covalent bonding or other interactions. This surface modification is a critical step in the development of sensitive and selective electrochemical biosensors. sci-hub.se Furthermore, the self-assembly properties of some Fmoc-amino acid conjugates are being explored in materials science for the creation of novel hydrogels and other biomaterials that can be used in drug delivery and tissue engineering. chemimpex.comacs.org
Protein Engineering and Modification via this compound
The introduction of D-amino acids into peptide sequences is a powerful strategy for protein engineering. chemimpex.com this compound serves as a key reagent in this process, allowing for the site-specific insertion of D-glutamic acid into synthetic peptides. chemimpex.compeptanova.de This modification can fundamentally alter the biological and physical properties of the resulting peptide or protein.
Peptides containing D-amino acids are invaluable tools for probing protein-protein interactions. sigmaaldrich-jp.com The incorporation of a D-amino acid, such as that derived from this compound, can stabilize specific peptide conformations that may be crucial for binding to a target protein. Furthermore, because D-peptides are resistant to proteases, they have a longer half-life in biological assays, which allows for more robust and reliable studies of protein function. nih.gov For instance, peptides designed to mimic or block certain protein interactions can be rendered more effective and stable by the inclusion of D-amino acids. researchgate.net The use of D-amino acid-containing peptides allows researchers to dissect the structural requirements for binding and to develop more potent inhibitors or modulators of protein function. chemimpex.com
The engineering of proteins with D-amino acids represents a frontier in creating novel biomaterials and therapeutics. harvard.edu this compound is an essential building block for the chemical synthesis of entire proteins or large protein domains composed of D-amino acids, often referred to as "mirror-image" proteins. nih.gov These D-proteins can be used in mirror-image phage display to discover D-peptide ligands for natural L-proteins, a significant challenge in drug discovery. nih.gov This approach circumvents the issue of proteolytic degradation, a major hurdle for peptide-based drugs. nih.gov Research has demonstrated the feasibility of synthesizing D-proteins using automated fast-flow synthesis methods, with Fmoc-D-amino acids, including this compound, being the fundamental components. nih.gov Additionally, specialized ribosomal machinery has been engineered to incorporate D-amino acids into proteins during translation, opening up new avenues for creating proteins with novel functions and enhanced stability. harvard.edu
| Research Area | Application of this compound | Significance |
| Protein Interaction Studies | Synthesis of D-amino acid-containing peptide probes | Enhanced stability against proteolysis, enabling more accurate study of binding interactions. nih.gov |
| Novel Protein Engineering | Building block for mirror-image proteins and D-peptide ligands | Development of highly stable peptide therapeutics and novel research tools. nih.gov |
| Ribosomal Protein Synthesis | Component for creating modified proteins | Potential for in vivo production of proteins with unique properties. harvard.edu |
Design and Synthesis of Peptidomimetics and Constrained Peptide Architectures
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as stability and oral bioavailability. researchgate.net this compound is utilized in the synthesis of peptidomimetics and peptides with constrained architectures, where the introduction of a D-amino acid can induce specific secondary structures like β-turns or stabilize helical conformations. researchgate.netnih.gov
Stapled peptides are a class of constrained peptides where an all-hydrocarbon or other synthetic linker is used to lock the peptide into an α-helical conformation. nih.govnih.gov This strategy enhances binding affinity to targets, improves proteolytic resistance, and can facilitate cell penetration. uibk.ac.at While many protocols use L-amino acids, the incorporation of D-amino acids via reagents like this compound can further refine the peptide's structure and function. The use of D-amino acids can influence the helical propensity and the orientation of side chains, offering another layer of control in designing potent and specific inhibitors of protein-protein interactions. uibk.ac.atjst.go.jp The synthesis is typically performed using Fmoc-based solid-phase peptide synthesis, where the unnatural amino acids for stapling and the D-amino acid are incorporated sequentially. nih.gov
The synthesis of peptide C-terminal thioesters is a critical step for the production of larger proteins via native chemical ligation (NCL). labmartgh.com NCL allows for the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. Fmoc-based chemistry is a common method for preparing these thioester fragments. nih.gov The use of this compound in this context allows for the synthesis of peptide segments containing D-amino acids, which can then be ligated to produce larger D-peptides or proteins. This is essential for the total chemical synthesis of D-proteins used in mirror-image drug discovery and other applications requiring proteolytically stable protein constructs. nih.gov
| Technique | Role of this compound | Outcome |
| Peptide Stapling | Incorporation into the peptide backbone | Stabilization of α-helical structures, enhanced biological activity and stability. nih.govuibk.ac.at |
| Peptide C-Terminal Thioester Synthesis | Building block for D-peptide thioester fragments | Enables the synthesis of large D-proteins via Native Chemical Ligation (NCL). labmartgh.comnih.gov |
Integration into Multi-Small Molecule Conjugates and Linker Technologies
This compound and its L-isomer are valuable not only as building blocks for the peptide chain itself but also as versatile linkers in more complex molecular constructs. sigmaaldrich.comsigmaaldrich.com The glutamic acid side chain provides a carboxylic acid handle that, after deprotection of the tert-butyl group, can be used to attach other molecules, such as drugs, imaging agents, or targeting ligands.
A notable application is in the development of drug delivery systems. For example, the L-isomer, Fmoc-L-Glu(OtBu)-OH, has been used as a linker to conjugate the chemotherapy drug paclitaxel (B517696) (PTX) to a targeting molecule like folic acid. nih.gov In this design, the amino acid serves as a bridge, connecting the drug to the targeting moiety. nih.gov The resulting multi-small molecule conjugate exhibits enhanced water solubility and can be targeted to tumor cells that overexpress the folate receptor. nih.gov The use of this compound in a similar capacity would introduce a D-amino acid linker, which could provide increased stability against enzymatic cleavage within the linker itself, potentially improving the pharmacokinetic profile of the conjugate. This strategy is part of a broader effort to create sophisticated drug-conjugates for targeted therapy. nih.gov
Synthesis of Paclitaxel (PTX) Derivatives and Other Bioactive Conjugates
Paclitaxel (PTX) is a potent anti-cancer agent, but its low aqueous solubility presents significant formulation and delivery challenges. To overcome this, researchers modify the PTX molecule by conjugating it to various chemical moieties, including linkers derived from amino acids. These modifications can enhance solubility and enable targeted drug delivery.
While the L-enantiomer, Fmoc-L-Glu(OtBu)-OH, is more commonly cited in literature as a linker for creating multi-small molecule-conjugated PTX derivatives, the principles of its application can be extended to its D-isomer. sigmaaldrich.comsigmaaldrich.comscientificlabs.com The glutamic acid scaffold provides two carboxylic acid groups. One is used to attach to the drug molecule (e.g., at the C2' hydroxyl group of paclitaxel), and the other can be used to attach to a targeting ligand or a solubilizing agent. The use of a D-amino acid like this compound in a linker can also impart specific properties to the final conjugate, such as increased resistance to enzymatic degradation by peptidases in the body, potentially prolonging the circulation time and bioavailability of the drug conjugate. nih.gov
The synthesis of a PTX-peptide conjugate involves functionalizing the drug with a linker, which is then coupled to a peptide or another bioactive molecule. nih.gov For instance, the C2' hydroxyl group of PTX can be esterified with glutaric anhydride (B1165640) to introduce a terminal carboxylic acid. This functionalized PTX can then be coupled to the free amine of a peptide synthesized using Fmoc chemistry. In such a multi-step synthesis, this compound could be incorporated into the peptide sequence to serve as a branching point or a spacer, leveraging its protected side chain for subsequent modifications. researchgate.net
Table 1: Components in a Hypothetical Paclitaxel-Peptide Conjugate This table illustrates the potential components and their roles in a drug conjugate that could utilize a D-glutamic acid linker.
| Component | Example | Function in Conjugate |
| Bioactive Drug | Paclitaxel (PTX) | The cytotoxic payload intended for cancer cells. |
| Linker Precursor | This compound | Provides a bifunctional spacer to connect the drug to the carrier peptide, potentially enhancing stability. |
| Carrier | Cell-Penetrating Peptide | A peptide sequence designed to facilitate entry into cells, improving drug uptake. nih.gov |
| Solubilizing Agent | Polyethylene (B3416737) Glycol (PEG) | A polymer chain that can be attached to the linker to improve the overall water solubility of the conjugate. researchgate.net |
The resulting conjugates often exhibit improved water solubility compared to the parent drug, a critical factor for developing effective intravenous formulations. nih.gov Research in this area aims to create prodrugs that are stable in circulation and release the active PTX selectively at the tumor site, thereby increasing therapeutic efficacy and reducing systemic toxicity. researchgate.net
Linker Optimization in Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells. nih.gov They consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. rsc.org The formation of a POI-PROTAC-E3 ligase ternary complex leads to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. rsc.org
The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the molecule's efficacy, solubility, and permeability. nih.gov Amino acids are valuable building blocks for constructing PROTAC linkers, and this compound is particularly useful in this context. Its incorporation into a linker via standard Fmoc-based solid-phase synthesis allows for precise control over the linker's structure. nih.gov The use of a D-amino acid can enhance the metabolic stability of the PROTAC by making the linker less susceptible to cleavage by cellular proteases.
The bifunctional nature of the glutamic acid side chain offers a point for modification or for introducing specific physicochemical properties. For example, the side-chain carboxyl group can be used to attach polyethylene glycol (PEG) chains to improve solubility or to introduce other functional groups to modulate the PROTAC's properties. precisepeg.com The development of effective degraders often requires the synthesis and screening of a library of PROTACs with varied linkers to identify the optimal geometry for efficient ternary complex formation. precisepeg.com
Recent studies have explored the impact of linker composition on degrader efficacy. For instance, research on linker-free PROTACs has provided valuable data on how linker structure affects biological activity. In one study, a linker-free PROTAC (Pro-BA) was compared to its counterpart with a PEG linker (Pro-PEG3-BA). The linker-free version demonstrated superior performance in several key areas.
Table 2: Comparative Efficacy of Linker-Modified PROTACs This table summarizes key performance metrics for a linker-free PROTAC (Pro-BA) versus a similar PROTAC with a PEG linker (Pro-PEG3-BA), highlighting the critical role of linker design. Data extracted from a study on EML4-ALK degraders. nih.gov
| Metric | Pro-BA (Linker-Free) | Pro-PEG3-BA (PEG3 Linker) | Finding |
| Growth Inhibition (IC₅₀) | 1.8 nM | 12.3 nM | The linker-free design was ~7x more potent at inhibiting cell growth. |
| Protein Degradation (DC₅₀) | 1.2 nM | 7.9 nM | The linker-free design was ~6.5x more effective at inducing protein degradation. |
| Aqueous Solubility | 1.8 x 10⁶ µM | 0.86 x 10⁶ µM | The linker-free PROTAC showed significantly higher water solubility. |
| Cellular Uptake | ~1.5x higher | Baseline | The linker-free PROTAC exhibited superior cell membrane permeability. |
These findings underscore the importance of linker optimization in PROTAC design. nih.gov this compound serves as a key reagent in this optimization process, providing a synthetically flexible platform for creating diverse linkers with tailored properties, ultimately facilitating the development of more potent and effective protein degraders. precisepeg.com
Research on Fmoc D Glu Otbu Oh Derivatives and Analogs
N-Methylated Derivatives (e.g., Fmoc-N-Me-D-Glu(OtBu)-OH) in Peptide Research
N-methylation, the substitution of the amide proton with a methyl group, is a crucial modification in peptide chemistry for enhancing therapeutic properties. The incorporation of N-methylated amino acids, such as Fmoc-N-Me-D-Glu(OtBu)-OH, into a peptide sequence can significantly improve its pharmacokinetic profile. researchgate.netnih.gov
Key Advantages of N-Methylation:
Increased Proteolytic Stability: The presence of a methyl group on the amide nitrogen provides steric hindrance, making the adjacent peptide bond less susceptible to cleavage by proteases. nbinno.com This increased resistance to enzymatic degradation prolongs the in vivo half-life of the peptide. merckmillipore.com
Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which may improve its ability to cross cell membranes and enhance its oral bioavailability. researchgate.netnbinno.com
Conformational Control: The methyl group can restrict the conformational freedom of the peptide backbone, sometimes favoring specific secondary structures like β-turns. merckmillipore.com This can lead to improved receptor binding affinity and specificity. nbinno.com
Reduced Aggregation: By disrupting interchain hydrogen bonding, N-methylation can help to prevent the aggregation of peptide chains, a common challenge during solid-phase peptide synthesis (SPPS). merckmillipore.com
The synthesis of peptides containing N-methylated residues is facilitated by the availability of building blocks like Fmoc-N-Me-D-Glu(OtBu)-OH. Researchers can strategically introduce these derivatives to fine-tune the biological and physical properties of peptide-based drug candidates, overcoming many of the limitations of their natural counterparts. researchgate.netnbinno.com
Specialized Glutamic Acid Derivatives for Enhanced Synthetic Utility (e.g., Fmoc-Glu(OtBu)-Thr[Psi(Me,Me)Pro]-OH)
One of the significant challenges in solid-phase peptide synthesis is the aggregation of the growing peptide chain, which can lead to incomplete reactions and low yields. To address this, specialized dipeptide derivatives have been developed, such as Fmoc-Glu(OtBu)-Thr[Psi(Me,Me)Pro]-OH. This compound incorporates a pseudoproline dipeptide system, which is a powerful tool for improving synthesis efficiency. adventchembio.comsigmaaldrich.comalfa-chemistry.com
The threonine residue is reversibly protected as a TFA-labile oxazolidine, which acts as a "kink" in the peptide backbone. sigmaaldrich.com This structural disruption interrupts the inter-chain hydrogen bonding that leads to the formation of β-sheets and subsequent aggregation. adventchembio.com
Benefits of Using Fmoc-Glu(OtBu)-Thr[Psi(Me,Me)Pro]-OH:
| Feature | Description | Reference |
| Reduced Aggregation | The pseudoproline moiety disrupts secondary structure formation, preventing aggregation and improving solvation of the peptide chain. | adventchembio.com |
| Increased Solubility | By preventing the formation of insoluble β-sheets, this derivative enhances the solubility of the peptide, simplifying purification. | adventchembio.com |
| Improved Coupling Efficiency | Overcomes difficult couplings that can occur in aggregation-prone sequences, leading to higher purity of the final peptide. | adventchembio.comsigmaaldrich.com |
| Versatility | Applicable to the synthesis of linear, cyclic, and other complex peptide structures. | adventchembio.com |
| High Yield | Leads to fewer failed sequences and side reactions, resulting in a higher overall yield of the desired peptide. | adventchembio.com |
The use of this dipeptide derivative streamlines the synthesis of "difficult" sequences containing the Glu-Thr motif, ensuring a higher quality and quantity of the final product. adventchembio.comsigmaaldrich.com
Comparative Studies with Other Protected Amino Acid Derivatives
The chromatographic behavior of Fmoc-D-Glu(OtBu)-OH has been compared with other protected amino acid derivatives in studies focused on enantioseparation. One such study analyzed the separation of 19 Nα-Fmoc proteinogenic amino acids on two different quinine-based chiral stationary phases (CSPs): a zwitterionic (ZWIX(+)) and an anion-exchanger (QN-AX) type.
The results demonstrated significantly different separation performances between the two columns. The QN-AX column provided much higher retention and selectivity for most Fmoc-amino acids, including Fmoc-Glu(OtBu)-OH, resulting in superior resolution compared to the ZWIX(+) column under liquid chromatographic conditions. nih.gov
Chromatographic Separation Data for Selected Fmoc-Amino Acids
| Compound | Column | Retention Factor (k₁) | Selectivity Factor (α) | Resolution (Rₛ) | Elution Sequence |
| Fmoc-Glu(OtBu)-OH | ZWIX(+)™ | 0.22 | 1.32 | 0.64 | D < L |
| Fmoc-Glu(OtBu)-OH | QN-AX™ | 1.97 | 1.88 | 9.54 | D < L |
| Fmoc-Asp(OtBu)-OH | ZWIX(+)™ | 0.36 | 1.32 | 1.16 | D < L |
| Fmoc-Asp(OtBu)-OH | QN-AX™ | 2.38 | 1.82 | 8.77 | D < L |
| Fmoc-Lys(Boc)-OH | ZWIX(+)™ | 0.19 | 1.43 | 1.01 | D < L |
| Fmoc-Lys(Boc)-OH | QN-AX™ | 1.32 | 1.80 | 6.20 | D < L |
| Fmoc-Phe-OH | ZWIX(+)™ | 0.38 | 1.18 | 0.70 | D < L |
| Fmoc-Phe-OH | QN-AX™ | 2.22 | 1.42 | 5.92 | D < L |
Data sourced from Ilisz, I., et al. (2015). nih.gov
These comparative studies are essential for developing analytical methods to assess the enantiomeric purity of Fmoc-protected amino acids, which is critical for the synthesis of stereochemically defined peptides.
Exploration of D-Glutamic Acid Stereoisomers in Peptide-Based Radiopharmaceuticals
In the field of nuclear medicine, peptide-based radiopharmaceuticals are designed for targeted imaging and therapy of tumors. The in vivo stability and pharmacokinetic properties of these agents are paramount. One strategy to improve these characteristics is the incorporation of D-amino acids, which are less susceptible to degradation by endogenous peptidases. nih.gov
A significant challenge with peptide-based radiopharmaceuticals is their tendency to accumulate in the kidneys, which can lead to nephrotoxicity. Research has shown that the stereochemistry of the amino acid residues can have a profound impact on this accumulation.
A study compared the biodistribution of radiogallium-labeled peptides composed of 14 glutamic acid residues with different stereoisomers: all L-Glu, all D-Glu, a racemic mixture (DL-Glu), and an alternating sequence of D-Glu and L-Glu. While all four peptides showed comparable accumulation in the target bone tissue, their kidney accumulation and retention were markedly different. nih.gov
Kidney Accumulation of ⁶⁷Ga-Labeled (Glu)₁₄ Peptides in Mice at 24h Post-Injection
| Peptide Stereochemistry | Kidney Accumulation (%ID/g) |
| (L-Glu)₁₄ | 13.90 ± 2.65 |
| (D-Glu)₁₄ | 10.33 ± 1.19 |
| (DL-Glu)₁₄ | 10.02 ± 1.25 |
| (D-Glu-L-Glu)₇ | 6.55 ± 0.69 |
%ID/g = percentage of injected dose per gram of tissue. Data represents mean ± standard deviation. Sourced from Hanaoka, H., et al. (2021). nih.gov
The peptide with the alternating D- and L-glutamic acid sequence, [⁶⁷Ga]Ga-HBED-CC-(d-Glu-l-Glu)₇, exhibited the lowest level of kidney accumulation. nih.gov This suggests that strategically incorporating D-amino acids, and specifically arranging them in an alternating pattern, can be a useful method for reducing the renal uptake of certain peptide-based radiopharmaceuticals without compromising their affinity for the target tissue. nih.gov
Fmoc-D-Glu-OH in the Context of Supramolecular Hydrogel Formation
Fmoc-protected amino acids, including Fmoc-D-Glu-OH, are known to act as low-molecular-weight gelators (LMWGs). medchemexpress.com These molecules can self-assemble in water under specific conditions, such as a change in pH, to form three-dimensional networks of nanofibers that entrap water, resulting in the formation of a supramolecular hydrogel. rsc.org
The self-assembly process is driven by a combination of non-covalent interactions:
π-π stacking: The aromatic fluorenyl groups of the Fmoc moiety interact with each other.
Hydrogen bonding: The carboxylic acid and amide groups of the amino acid residues form hydrogen bonds.
These interactions lead to the formation of elongated fibrillar structures. rsc.org The chirality of the amino acid can be translated into the supramolecular helicity of the resulting fibers. Fmoc-D-Glu-OH, as a derivative of glutamate (B1630785), can be utilized in the preparation of these hydrogels. medchemexpress.com These biocompatible soft materials are of great interest for various biomedical applications, including 3D cell culture, tissue engineering, and drug delivery.
Analytical Methodologies and Quality Control in Fmoc D Glu Otbu Oh Research
Advanced Analytical Techniques for Purity and Characterization of Fmoc-D-Glu(OtBu)-OH
The purity and structural integrity of this compound are paramount for its successful incorporation into a peptide sequence. A suite of advanced analytical techniques is employed to ensure that this raw material meets the stringent quality requirements for peptide synthesis. These methods provide a comprehensive profile of the compound, confirming its identity, purity, and stereochemistry.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is typically used to separate the main compound from any synthesis-related impurities. biopharminternational.com Suppliers of high-quality Fmoc-amino acids often guarantee a purity of ≥99% by HPLC. polypeptide.com
Chiral HPLC is a critical technique for determining the enantiomeric purity of this compound. thistlescientific.co.uk Since the biological activity of a peptide is highly dependent on the specific stereochemistry of its constituent amino acids, ensuring the correct enantiomer is used is vital. Polysaccharide-based chiral stationary phases are often employed for the enantioseparation of N-Fmoc protected amino acids. thistlescientific.co.uk For this compound, a high enantiomeric purity, often specified as ≥99.5% or even ≥99.8%, is essential to prevent the incorporation of the incorrect L-enantiomer, which could lead to a final peptide with diminished or altered biological function. sigmaaldrich.comnih.gov
Spectroscopic methods are indispensable for the structural characterization and identification of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, confirming the presence of the Fmoc, D-glutamic acid, and tert-butyl ester moieties. researchgate.net
Mass Spectrometry (MS) is used to confirm the molecular weight of the compound (425.47 g/mol ). researchgate.net
Infrared (IR) spectroscopy is employed to verify the presence of key functional groups, serving as a method of identity confirmation. nih.gov
Thin-Layer Chromatography (TLC) is a simpler chromatographic technique often used for rapid purity assessments and to monitor the progress of synthesis reactions. nih.gov While not as quantitative as HPLC, it provides a quick indication of the presence of impurities.
The table below summarizes the key analytical techniques and typical specifications for this compound.
| Analytical Technique | Parameter Measured | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | ≥98.0% - ≥99.0% |
| Chiral HPLC | Enantiomeric Purity | ≥99.5% - ≥99.8% |
| Nuclear Magnetic Resonance (NMR) | Structural Confirmation | Consistent with structure |
| Mass Spectrometry (MS) | Molecular Weight | Consistent with theoretical value |
| Infrared (IR) Spectroscopy | Identity (Functional Groups) | Passes test |
| Thin-Layer Chromatography (TLC) | Purity (Qualitative) | ≥98% |
Method Development and Validation for Pharmaceutical Applications (e.g., Semaglutide Production)
The use of this compound as a raw material in the manufacturing of therapeutic peptides, such as the GLP-1 receptor agonist semaglutide, necessitates rigorous method development and validation under Good Manufacturing Practice (GMP) guidelines. chemscene.comaltabioscience.com The quality of the final active pharmaceutical ingredient (API) is directly impacted by the quality of its starting materials. pharmtech.com Therefore, analytical methods used to test this compound must be validated to ensure they are reliable, accurate, and fit for purpose.
Method development for the analysis of this compound focuses on creating robust procedures, primarily HPLC methods, that can accurately quantify the main compound and separate it from any potential impurities. These impurities can arise from the synthesis of the amino acid derivative itself and may include dipeptides or β-alanine adducts. biopharminternational.com
Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines. The validation process demonstrates that the method is suitable for its intended use and typically evaluates the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this compound, this means the HPLC method must be able to resolve the D-enantiomer from the L-enantiomer and other related substances.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly important for the control of impurities.
The table below outlines the key validation parameters for an analytical method intended for the quality control of this compound in a pharmaceutical setting.
| Validation Parameter | Description |
| Specificity | Demonstrates the ability to differentiate the analyte from potential impurities and the other enantiomer. |
| Linearity | Confirms a proportional relationship between signal response and analyte concentration over a defined range. |
| Accuracy | Measures the closeness of the experimental value to the true value. |
| Precision (Repeatability) | Assesses the variability of results within the same laboratory over a short period. |
| Precision (Intermediate) | Assesses the variability of results within the same laboratory but on different days, with different analysts, or with different equipment. |
| Range | Defines the concentration interval where the method is accurate, precise, and linear. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. |
Standardization in Peptide Synthesis Protocols
Standardization is a fundamental principle in the manufacturing of peptide-based pharmaceuticals to ensure product consistency, quality, and safety. For a raw material like this compound, standardization is primarily achieved through the establishment of stringent quality specifications. polypeptide.com High-quality, pure Fmoc-amino acids lead to higher yields, easier peptide purification, and a more consistent impurity profile in the crude peptide, which simplifies process optimization and scale-up. altabioscience.com
The use of highly pure and well-characterized starting materials is a cornerstone of standardized Solid-Phase Peptide Synthesis (SPPS) protocols. ajpamc.com Suppliers have moved towards providing Fmoc-amino acids with enhanced specifications, such as guaranteed high HPLC and enantiomeric purity, and defined low limits for specific process-related impurities. polypeptide.comsigmaaldrich.com For example, impurities like free amino acids or acetate (B1210297) can lead to unwanted side reactions such as double insertions or chain termination, respectively. polypeptide.com Controlling these at the raw material stage is a critical aspect of a standardized synthesis protocol.
The establishment of a comprehensive Certificate of Analysis (CoA) for each batch of this compound is a key component of standardization. The CoA provides lot-specific data on purity, identity, and other relevant quality attributes, ensuring traceability and consistency in the manufacturing process. nih.gov By using raw materials that conform to a predefined set of stringent specifications, manufacturers can minimize variability in the synthesis process, leading to a more reproducible and reliable production of the target peptide.
The table below highlights key quality attributes that are standardized for Fmoc-amino acids used in pharmaceutical peptide synthesis.
| Standardized Attribute | Rationale for Standardization |
| High Chemical Purity (HPLC) | Minimizes the incorporation of impurities into the peptide chain, simplifying purification. |
| High Enantiomeric Purity | Ensures the correct stereochemistry of the final peptide, which is critical for biological activity. |
| Low Free Amino Acid Content | Prevents multiple additions of the amino acid at a single position in the peptide sequence. |
| Low Acetate Content | Avoids premature termination of the growing peptide chain (capping). |
| Low Levels of Other Impurities | Ensures a consistent and predictable impurity profile in the final peptide product. |
Future Directions and Emerging Research Avenues for Fmoc D Glu Otbu Oh
Novel Synthetic Strategies for Enhanced Efficiency
The efficiency of solid-phase peptide synthesis (SPPS) is paramount for producing high-purity peptides for research and therapeutic use. Research into synthetic strategies involving Fmoc-D-Glu(OtBu)-OH focuses on accelerating reaction times, improving yield, and minimizing side reactions.
Furthermore, optimizing coupling reagents and conditions continues to be a key area of research. The use of reagents like HATU in conjunction with a non-nucleophilic base is standard, but fine-tuning reaction times and temperatures, especially for sterically hindered or aggregation-prone sequences, remains an active area of investigation. nih.gov
| Synthetic Challenge | Novel Approach | Key Findings & Advantages | Research Context |
| Slow Synthesis Speed | Microwave-Assisted SPPS | Reduces coupling times from hours to minutes; accelerates Fmoc deprotection. nih.gov | Synthesis of complex peptide analogs. nih.gov |
| Fmoc-Deprotection Side Reactions | Alternative Bases (e.g., Dipropylamine) | Reduces formation of byproducts compared to stronger bases; offers a cheaper, unregulated alternative to piperidine (B6355638). acs.org | Synthesis of therapeutic linear peptides and peptide dendrimers. acs.org |
| Aspartimide Formation | Optimized Side-Chain Protection | Use of bulkier ester protecting groups (e.g., OEpe, OPhp) for Asp residues minimizes byproduct formation. | General improvement for Fmoc/tBu chemistry, applicable to complex peptides. |
Expanded Applications in Advanced Material Science and Nanotechnology
The unique properties of peptides to self-assemble into ordered nanostructures have positioned them as valuable components in material science. This compound, as a constituent of these peptides, plays a role in the design of novel biomaterials and functional systems.
Researchers utilize D-amino acids like this compound to enhance the proteolytic stability of self-assembling peptide-based hydrogels. nih.gov These materials are being explored for applications in tissue engineering, drug delivery, and 3D cell culture. The glutamic acid side chain, with its carboxyl group (after deprotection), can influence the pH-responsiveness, solubility, and mechanical properties of the resulting hydrogels.
The incorporation of this compound into biopolymers is a key strategy for creating functional materials. labmartgh.com The ability to precisely control the amino acid sequence allows for the engineering of materials with specific surface properties, biocompatibility, and recognition capabilities, opening avenues for advanced sensors, biocompatible coatings, and nanofabrication templates.
Integration with Emerging Bioconjugation Chemistries (e.g., Click Chemistry)
Bioconjugation, the process of linking molecules, is essential for creating advanced diagnostics, targeted therapeutics, and research tools. this compound is increasingly being integrated with powerful bioconjugation techniques like "click chemistry". precisepeg.com
Click chemistry refers to a class of reactions that are rapid, high-yield, and biocompatible. While the glutamic acid side chain itself is not a canonical click handle, peptides synthesized using this compound can be readily functionalized for such reactions. precisepeg.com For example, the N-terminus of a completed peptide or the side chain of another amino acid in the sequence (like lysine) can be modified with an azide (B81097) or alkyne group. issuu.com
This allows for the seamless conjugation of the peptide to other molecules, such as fluorescent dyes, imaging agents, drug payloads, or polymers like PEG. precisepeg.comissuu.com This strategy is crucial in the development of complex drug delivery systems, such as antibody-drug conjugates or PROTACs (PROteolysis TArgeting Chimeras), where precise linking is critical for efficacy. precisepeg.com The use of this compound in the peptide backbone helps to define the structure and spacing of the final conjugate. precisepeg.comchemimpex.com
Computational Chemistry and Molecular Modeling in this compound Related Research
Computational tools are becoming indispensable for accelerating peptide research. Molecular modeling, molecular dynamics (MD) simulations, and quantum chemistry calculations provide insights that are difficult to obtain through experimental methods alone. apexbt.com
In the context of peptides containing D-glutamic acid residues derived from this compound, computational approaches are used for:
Interaction Analysis: Simulating how a peptide interacts with its receptor. By modeling the binding pocket, researchers can understand the role of specific residues, like D-glutamic acid, in forming key interactions (e.g., hydrogen bonds, electrostatic interactions) and can rationally design modifications to improve efficacy. nih.gov
Predicting Properties: Calculating physicochemical properties of peptides, which can help in predicting their solubility, stability, and permeability, guiding the design of peptide-based drugs with better pharmacokinetic profiles.
These computational methods allow for the virtual screening of numerous peptide sequences before committing to the time and resource-intensive process of chemical synthesis and experimental testing. apexbt.com
Therapeutic Potential Beyond Current Applications
The use of this compound is integral to the synthesis of modern peptide therapeutics, and its future applications are poised to expand significantly. The inclusion of D-amino acids is a key strategy to increase the in-vivo half-life of peptide drugs by making them resistant to degradation by natural proteases. nih.gov
Emerging therapeutic areas include:
Targeted Drug Delivery: Peptides containing D-glutamic acid are being developed as tumor-homing agents. nih.gov These peptides can be linked to cytotoxic drugs or imaging agents to specifically target cancer cells, reducing off-target toxicity. The glutamic acid residue can be crucial for solubility and for interaction with the target receptor.
Immunomodulatory Agents: Derivatives of D-glutamic acid are used to synthesize peptide-based drugs with immunostimulatory activity. medchemexpress.com These molecules can be designed to activate specific immune pathways, offering potential treatments for cancers and infectious diseases.
Metabolic Disease Therapeutics: this compound and related lipidated derivatives are used in the synthesis of long-acting GLP-1 receptor agonists like semaglutide, which are transformative treatments for type 2 diabetes and obesity. issuu.combroadpharm.com Future research will likely focus on developing next-generation analogs with improved efficacy, novel mechanisms of action, or combination therapies.
Neurological Disorders: Due to its structural similarity to the neurotransmitter glutamic acid, peptides containing its D-enantiomer are valuable tools in the development of drugs targeting neurological disorders. chemimpex.com
The versatility of this compound as a building block ensures its continued importance in pushing the frontiers of peptide-based medicine. chemimpex.comguidechem.com
Q & A
Q. What is the role of Fmoc-D-Glu(OtBu)-OH in Fmoc solid-phase peptide synthesis (SPPS)?
this compound is a protected amino acid derivative used to introduce D-glutamic acid residues during SPPS. The tert-butyl (OtBu) group protects the γ-carboxylic acid, while the Fmoc group allows sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF). Coupling is typically achieved using activators like HBTU/HOBt or DIC/Oxyma, ensuring >99% coupling efficiency as validated by HPLC .
Q. What purification methods are recommended for this compound after synthesis?
Post-synthesis purification involves recrystallization from ethyl acetate/hexane mixtures or flash chromatography on silica gel. Purity is confirmed via TLC (silica gel, ≥98% purity) and HPLC (≥99.0% a/a) to detect impurities like dipeptides (≤0.1%) or free amino acids (≤0.2%) .
Q. How should this compound be stored to maintain stability?
Store at 2–8°C in a dry, inert environment (e.g., argon atmosphere) to prevent hydrolysis of the tert-butyl ester. Moisture-sensitive handling is critical, as residual water can degrade the protecting group .
Q. What safety precautions are necessary despite its non-hazardous classification?
Although not classified as hazardous under GHS, standard lab precautions apply: use PPE (gloves, goggles), avoid dust generation, and ensure local exhaust ventilation. Post-handling, wash thoroughly with soap and water .
Advanced Research Questions
Q. How can coupling efficiency of this compound in SPPS be optimized?
Optimize by:
- Activator selection : DIC/Oxyma reduces racemization compared to HOBt-based systems.
- Double coupling : Apply a second round of activation for sterically hindered residues.
- Monitoring : Use Kaiser/ninhydrin tests to detect free amine groups post-coupling. Evidence shows coupling yields >99.5% when using 4 equivalents of amino acid and 0.5 M Oxyma .
Q. How is enantiomeric purity of this compound validated?
Chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) under isocratic conditions (hexane:isopropanol:TFA) confirms ≥99.8% enantiomeric purity. IR spectroscopy can also validate absence of L-enantiomer peaks .
Q. What strategies mitigate dipeptide (Fmoc-Glu(OtBu)-Glu(OtBu)-OH) impurities?
Q. How is this compound applied in synthesizing complex peptides like Skp1?
It is used in iterative SPPS for non-natural peptide sequences. For example, in Skp1 synthesis, this compound is coupled with Fmoc-Thr(OtBu)-OH, followed by TFA-mediated deprotection of tert-butyl groups. RP-HPLC purification ensures >95% isolated yield .
Methodological Considerations
- Analytical Techniques :
- Synthesis Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
